molecular formula C11H9N3O3 B1356789 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-37-8

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1356789
CAS No.: 22772-37-8
M. Wt: 231.21 g/mol
InChI Key: AMKAGURTLGTPNF-UHFFFAOYSA-N
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Description

    Reagents: Cyanomethyl bromide, potassium carbonate

    Conditions: Reflux in acetonitrile with potassium carbonate as a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization steps to introduce the cyano and methoxy groups.

  • Formation of the Pyrrolo[2,3-c]pyridine Core:

      Starting Material: 2-aminopyridine

      Reagents: Acetic anhydride, phosphorus oxychloride

      Conditions: Reflux in acetic anhydride, followed by cyclization with phosphorus oxychloride.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using hydrogenation with palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 3-(Hydroxymethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of novel ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 3-(Cyanomethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Comparison:

    3-(Cyanomethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the cyano group, potentially altering its chemical properties and applications.

    3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Contains an amino group instead of a cyano group, which can significantly change its reactivity and interaction with biological targets.

The unique combination of the cyano and methoxy groups in 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-9-4-7-6(2-3-12)10(11(15)16)14-8(7)5-13-9/h4-5,14H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKAGURTLGTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=C(N2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945450
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22772-37-8
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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